3-Methyl-5,6-dihydropyrazin-2-ol

Descripción general

Descripción

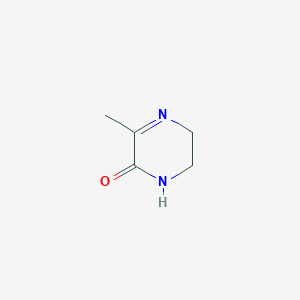

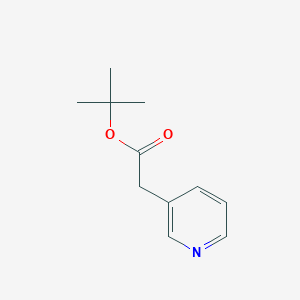

3-Methyl-5,6-dihydropyrazin-2-ol is a chemical compound with the molecular formula C5H8N2O . It has a molecular weight of 112.13 g/mol .

Molecular Structure Analysis

The molecular structure of 3-Methyl-5,6-dihydropyrazin-2-ol consists of a pyrazinone ring with a methyl group attached to the 3-position and a hydroxyl group attached to the 2-position .Aplicaciones Científicas De Investigación

Synthesis and Reactivity in Organic Chemistry

3-Methyl-5,6-dihydropyrazin-2-ol, as a heterocyclic compound, finds its importance in the realm of organic chemistry, particularly in the synthesis of bioactive molecules and natural products. A comprehensive review highlighted the synthesis of 3,4-dihydropyran derivatives, showcasing the compound's role as a chiral building block. The analysis covered over 400 papers, emphasizing the flexibility of catalytic systems and the control over molecular complexity achievable through various synthetic strategies. This underscores the compound's utility in constructing complex organic architectures with high enantioselectivity (Desimoni, Faita, & Quadrelli, 2018).

Antioxidant Activity and Health Implications

The study of antioxidants remains a critical area of interest due to its implications across various fields, including food engineering, medicine, and pharmacy. An in-depth review of the methods used to determine antioxidant activity outlined the advantages and limitations of current tests, such as ORAC, HORAC, and FRAP, among others. This examination of chemical and electrochemical methods sheds light on the mechanisms and kinetics of processes involving antioxidants, suggesting potential areas for applying 3-Methyl-5,6-dihydropyrazin-2-ol in understanding and enhancing antioxidant capacity in complex samples (Munteanu & Apetrei, 2021).

Epigenetic Modifications in Cancer Therapy

The role of DNA methyltransferase inhibitors in cancer therapy has been extensively reviewed, highlighting the potential of these compounds, including 3-Methyl-5,6-dihydropyrazin-2-ol derivatives, in modifying epigenetic landscapes to combat cancer. This review provides an insightful analysis of the literature on DNA methyltransferase inhibitors, their antitumor effects, and the clinical role these agents may play in future therapeutic strategies, emphasizing the need for combination therapies and robust clinical studies (Goffin & Eisenhauer, 2002).

Protective Effects Against Oxidative Stress

Oxidized metabolites of oltipraz, which may include derivatives of 3-Methyl-5,6-dihydropyrazin-2-ol, have been reviewed for their antioxidant and mitochondrial protective effects. These studies explore the pharmacological effects beyond cancer chemoprevention, including anti-fibrotic effects and cytoprotection against oxidative stress. The review discusses metabolic activation and the role of cell signaling pathways in regulating gene expression related to antioxidant activity, offering insights into the therapeutic potential of oxidized metabolites (Choi et al., 2010).

Propiedades

IUPAC Name |

5-methyl-2,3-dihydro-1H-pyrazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4-5(8)7-3-2-6-4/h2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJHWTFFHZYFRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5,6-dihydropyrazin-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acid](/img/structure/B3150830.png)

![3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B3150835.png)

![4-{[3-(Thien-2-ylsulfonyl)propanoyl]amino}-benzoic acid](/img/structure/B3150866.png)

![Cyclohexanecarboxylic acid, 4-[[[(2Z)-3-carboxy-1-oxo-2-propen-1-yl]amino]methyl]-, trans-](/img/structure/B3150938.png)